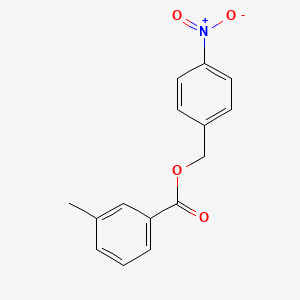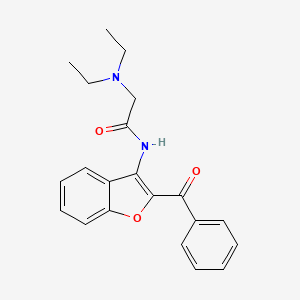![molecular formula C19H16N2O5 B11552686 4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11552686.png)
4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a pyrazolidinone core and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dioxo-1-phenylpyrazolidine with 4-formyl-2-methoxyphenyl acetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYBENZOIC ACID.
Reduction: Formation of 4-{[(4E)-3,5-DIHYDROXY-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE.
Substitution: Formation of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXY-5-NITROPHENYL ACETATE.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and anticancer properties. The pyrazolidinone core is known to interact with various biological targets, making it a subject of interest in drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The pyrazolidinone core can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYBENZOIC ACID
- **4-{[(4E)-3,5-DIHYDROXY-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE
- **4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXY-5-NITROPHENYL ACETATE
Uniqueness
What sets 4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyrazolidinone core and the methoxyphenyl acetate moiety allows for diverse applications and modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)26-16-9-8-13(11-17(16)25-2)10-15-18(23)20-21(19(15)24)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,23)/b15-10+ |
InChI Key |
JMGONLFHAQXGRJ-XNTDXEJSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552607.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552610.png)
![N-[(1Z)-1-{N'-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11552626.png)
![3-(4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11552629.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11552631.png)
![4-(decyloxy)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B11552636.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11552654.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552658.png)
![N-({N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11552666.png)

![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![N-cyclododecyl-N'-[4-(decyloxy)phenyl]urea](/img/structure/B11552689.png)
